![molecular formula C8H18ClNO B2980959 (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride CAS No. 2307746-64-9](/img/structure/B2980959.png)
(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride
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Overview
Description
“(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2307746-64-9 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride” and its Inchi Code is1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7-;/m1./s1
. The Inchi Key is PIWVZFGTSCLQLX-ZJLYAJKPSA-N
.
Scientific Research Applications
Photochemical Dimerization in Hydrochloric Acid Solutions : Research by Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones in hydrochloric acid solutions, leading to the formation of 1,4-dimers. This study sheds light on the complex photochemical reactions and properties of similar compounds in acidic environments (Taylor & Kan, 1963).
Synthesis and Spectral Properties of Quaternary Ammonium Derivatives : Kowalczyk (2008) focused on the synthesis and analysis of molecular structures and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. The study provided detailed insights into the synthesis process and spectral analysis, relevant for understanding the chemical behavior of related compounds (Kowalczyk, 2008).
Synthesis and Crystal Structures of β-Oligopeptides : Abele, Seiler, and Seebach (1999) conducted a study on the synthesis, crystal structures, and modeling of β-oligopeptides, utilizing 1-(aminomethyl)cyclopropanecarboxylic acid. This research is crucial for understanding the synthesis and structural properties of oligopeptides, which are closely related to the compound (Abele, Seiler, & Seebach, 1999).
Synthesis of Enantiomerically Pure Amino Acid Esters : Shireman and Miller (2001) worked on deriving the complete carbon framework of enantiomerically and diastereomerically pure amino acid esters from cycloheptadiene. Their findings contribute to the broader understanding of synthesizing complex organic compounds with specific stereochemical configurations (Shireman & Miller, 2001).
Self-Assembly and Supramolecular Structures : Hanessian, Vinci, Fettis, Maris, and Viet (2008) investigated the self-assembly of noncyclic bis-D- and L-tripeptides into higher-order tubular constructs. This study is significant for understanding the self-assembly and supramolecular behavior of complex organic molecules (Hanessian et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .
Mechanism of Action
Target of Action
The primary target of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride is the GPR88 receptor . This receptor is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family .
Mode of Action
(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride acts as a potent agonist of the GPR88 receptor . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . The EC50 value in a non-cellular system is 3 nM, while in a cellular system, the EC50 value is 603 nM .
Biochemical Pathways
Several lines of evidence suggest that gpr88 may play an important role in regulating the excitability of glutamatergic and gabaergic neurons as well as modulating responses to dopaminergic neurons .
Result of Action
Its agonistic action on the gpr88 receptor suggests it could modulate neuronal excitability and neurotransmitter responses .
properties
IUPAC Name |
(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVZFGTSCLQLX-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)N)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H]([C@@H](C1)N)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2307746-64-9 |
Source
|
Record name | rac-(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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